molecular formula C30H42N2O2 B3181756 28-Noroleana-1,9(11)-diene-2-carbonitrile,17-amino-3,12-dioxo- CAS No. 1192123-13-9

28-Noroleana-1,9(11)-diene-2-carbonitrile,17-amino-3,12-dioxo-

Cat. No.: B3181756
CAS No.: 1192123-13-9
M. Wt: 462.7 g/mol
InChI Key: UPZBCAPHQZEIAJ-WURJDVKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

28-Noroleana-1,9(11)-diene-2-carbonitrile,17-amino-3,12-dioxo- (CAS: 1192123-13-9) is a synthetic triterpenoid derived from oleanolic acid, a natural pentacyclic triterpene. Structurally, it belongs to the noroleana family, characterized by the absence of a methyl group at the C-28 position ("28-nor") and the introduction of a cyano group at C-2, amino group at C-17, and ketone functionalities at C-3 and C-12. This compound is part of a broader class of bioactive triterpenoids investigated for their anticancer, anti-inflammatory, and chemopreventive properties .

Key structural features include:

  • C-2 cyano group: Enhances electrophilicity, facilitating interactions with cellular thiols and modulating redox-sensitive pathways .
  • 28-Nor modification: Eliminates the C-28 carboxyl group, which may reduce metabolic instability or improve tissue penetration .

Properties

IUPAC Name

(4aR,6aR,6aS,6bR,8aS,12aS,14bS)-8a-amino-4,4,6a,6b,11,11,14b-heptamethyl-3,13-dioxo-4a,5,6,6a,7,8,9,10,12,12a-decahydropicene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42N2O2/c1-25(2)10-12-30(32)13-11-29(7)23(19(30)16-25)20(33)14-22-27(5)15-18(17-31)24(34)26(3,4)21(27)8-9-28(22,29)6/h14-15,19,21,23H,8-13,16,32H2,1-7H3/t19-,21-,23-,27-,28+,29+,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPZBCAPHQZEIAJ-WURJDVKCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

28-Noroleana-1,9(11)-diene-2-carbonitrile, 17-amino-3,12-dioxo- (CAS: 1192123-13-9) is a synthetic compound with notable biological activities. Its complex structure comprises a carbonitrile group and multiple functional groups that contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms, efficacy in various applications, and relevant case studies.

The chemical formula of 28-Noroleana-1,9(11)-diene-2-carbonitrile, 17-amino-3,12-dioxo- is C30H42N2O2C_{30}H_{42}N_{2}O_{2}, with a molecular weight of approximately 462.68 g/mol. The structural features include:

  • Carbonitrile Group : Contributes to the compound's reactivity.
  • Dioxo Functionality : Implicates potential oxidative interactions.
  • Amino Group : Suggests possible interactions with biological targets.
PropertyValue
CAS Number1192123-13-9
Molecular FormulaC30H42N2O2
Molecular Weight462.68 g/mol
Purity97%

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural characteristics often exhibit significant antimicrobial properties. The presence of the nitro group in related compounds has been shown to enhance their activity against various pathogens, including bacteria and fungi. The mechanism typically involves the generation of reactive oxygen species (ROS) that lead to cellular damage in microorganisms .

Antineoplastic Activity

28-Noroleana-1,9(11)-diene-2-carbonitrile has also been investigated for its potential antineoplastic effects. Research suggests that compounds with dioxo functionalities may interfere with cancer cell proliferation by inducing apoptosis and inhibiting tumor growth through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in PubMed highlighted the effectiveness of nitro-containing compounds against Helicobacter pylori and Mycobacterium tuberculosis. The study emphasized the dual role of such compounds as both therapeutic agents and potential toxicants due to their oxidative stress-inducing capabilities .
  • Antineoplastic Activity :
    • In a separate investigation focusing on the anticancer properties of similar compounds, it was found that they significantly reduced tumor size in murine models when administered at specific dosages. The study suggested that these compounds could be developed into lead candidates for cancer therapies .

The biological activity of 28-Noroleana-1,9(11)-diene-2-carbonitrile is likely mediated through several mechanisms:

  • Oxidative Stress Induction : Compounds induce oxidative stress in target cells, leading to apoptosis.
  • Inhibition of Enzymatic Pathways : Potential inhibition of key enzymes involved in cell proliferation and survival.
  • Interference with DNA Replication : Similar compounds have been shown to disrupt DNA synthesis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Triterpenoids

Compound Name C-2 Substituent C-3/C-12 Groups C-17 Substituent C-28 Substituent Key Bioactivities
28-Noroleana-1,9(11)-diene-2-carbonitrile,17-amino-3,12-dioxo- Cyano Dioxo Amino Nor (absent) Anticancer, redox modulation
CDDO Cyano Dioxo Carboxylic acid Carboxylic acid Anti-inflammatory, PPARγ activation
CDDO-Me (Bardoxolone methyl) Cyano Dioxo Methyl ester Methyl ester Enhanced bioavailability, NRF2 activation
TP-69 None Dioxo Carboxylic acid Carboxylic acid iNOS/COX-2 inhibition
Oleanolic Acid None Hydroxy None Carboxylic acid Antioxidant, hepatoprotective

Key Observations:

C-2 Cyano Group: Present in 28-Noroleana-1,9(11)-diene-2-carbonitrile, CDDO, and CDDO-Me, this group is critical for redox modulation and apoptosis induction via glutathione depletion . Its absence in TP-69 and oleanolic acid correlates with reduced pro-apoptotic activity.

C-17 Modifications: The amino group in the target compound contrasts with the carboxylic acid (CDDO) or ester (CDDO-Me) groups in analogs. Evidence suggests that C-17 substitutions (e.g., amides) enhance antiproliferative activity in breast cancer models .

28-Nor vs. C-28 Carboxylic Acid: The absence of C-28 in the target compound may reduce off-target effects associated with carboxylic acid derivatives, such as renal toxicity observed in clinical trials of bardoxolone methyl .

Mechanistic and Pharmacological Comparisons

Table 2: Mechanistic Profiles of Selected Triterpenoids

Compound Mechanism of Action Key Targets
28-Noroleana-... Disrupts redox balance via ROS induction; unknown PPARγ/NRF2 modulation JNK/p38 MAPK, caspase-8 (inferred from CDDO)
CDDO PPARγ activation; ROS-dependent apoptosis; NRF2 pathway modulation PPARγ, p21, cyclin D1
CDDO-Me Enhanced NRF2 activation; iNOS/COX-2 suppression; improved pharmacokinetics KEAP1-NRF2 axis, NF-κB
TP-69 iNOS/COX-2 mRNA suppression; glucocorticoid receptor-independent iNOS, COX-2

Key Findings:

Redox Modulation: Both 28-Noroleana-1,9(11)-diene-2-carbonitrile and CDDO derivatives deplete glutathione and activate stress kinases (JNK/p38), but the amino group at C-17 may alter downstream signaling compared to CDDO’s carboxylic acid .

PPARγ/NRF2 Activation : CDDO and CDDO-Me directly activate PPARγ and NRF2, driving cell cycle arrest (p21 upregulation) and antioxidant responses. The target compound’s interaction with these pathways remains unconfirmed but is plausible given structural similarities .

The 28-nor structure of the target compound could mitigate such issues, though this requires validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
28-Noroleana-1,9(11)-diene-2-carbonitrile,17-amino-3,12-dioxo-
Reactant of Route 2
28-Noroleana-1,9(11)-diene-2-carbonitrile,17-amino-3,12-dioxo-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.